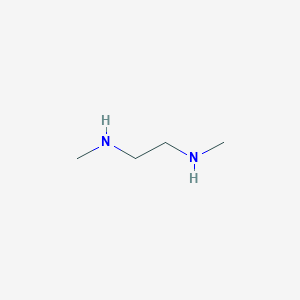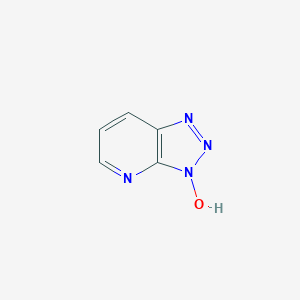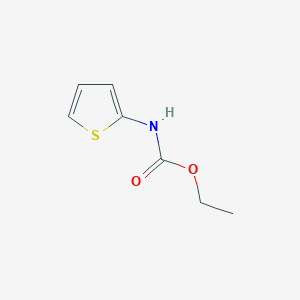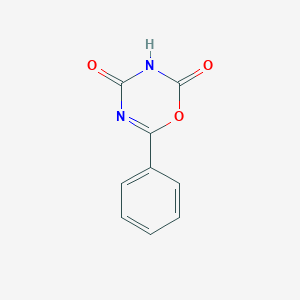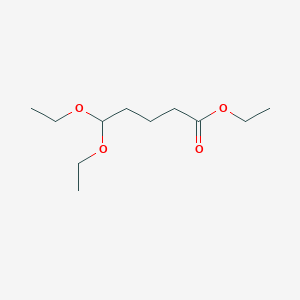![molecular formula C13H17BrO2 B021825 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid CAS No. 75625-98-8](/img/structure/B21825.png)
2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step processes including methylation, hydrolysis, and bromination reactions. For instance, 2-(4-bromomethylphenyl) propionic acid, a closely related compound, is synthesized from p-methylbenzyl cyanide via methylation, hydrolysis, and bromide reaction, indicating the complexity and the specific conditions required for the synthesis of such compounds (Cheng Qing-rong, 2011).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through methods like X-ray crystallography, showcasing the precise arrangement of atoms within the molecule. For example, methyl 2-hydroxyimino-3-phenyl-propionate has been characterized by 1H NMR, IR, element analysis, and confirmed by X-ray crystal structure analysis, highlighting the detailed structural insights gained through these analytical techniques (Xiao-liu Li et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving compounds with similar structures, such as the condensation reactions and the role of catalysts, have been extensively studied. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been used as a recyclable catalyst for condensation reactions, demonstrating the chemical reactivity and applications of these compounds in synthetic chemistry (S. Tayebi et al., 2011).
Physical Properties Analysis
The physical properties of compounds in this category, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. Studies on similar compounds have provided insights into the nature of intermolecular interactions and the effects of structural differences on physical properties (U. Das et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and the formation of specific derivatives or reaction products, are essential for the application of these compounds in chemical synthesis. Research has delved into the reactivity patterns and synthesis of derivatives, providing a foundation for further exploration and application of these compounds (T. Amano et al., 1986).
Applications De Recherche Scientifique
Synthesis of Anti-Inflammatory Agents : A study presents an efficient synthetic route for 2-(4-bromomethylphenyl)propionic acid, a key intermediate for loxoprofen sodium, an anti-inflammatory drug. This compound is synthesized using readily available reagents and steps, indicating its potential in pharmaceutical manufacturing (Liu Dong-zhi, 2006).
Metabolic Study Markers : Deuterated phenylpropionic acid derivatives, which include 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid, can serve as internal standards for studying the metabolism of anti-inflammatory agents like suprofen in humans and animals (Mori et al., 1983).
Anticancer and Antimicrobial Potential : New bromophenol derivatives from algae, structurally related to 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid, show inactive properties against various human cancer cell lines and microorganisms, indicating a potential for development into therapeutic agents (Zhao et al., 2004).
Thermolytic Studies : Thermolysis of related compounds like 1 phenyl-1,2-dibromopropylphosphonic acid in the gas phase, which shares a bromine component with 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid, leads to the loss of bromine and the phosphoryl group, offering insights into the behavior of such compounds under high-temperature conditions (Meyerson et al., 1984).
Antidiabetic Drug Development : N-(2-benzoylphenyl)-L-tyrosine PPARgamma agonists, structurally related to 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid, show promising antidiabetic activity in rodent models of type 2 diabetes. They have potential for further development as PPARgamma agonists, a critical target in diabetes treatment (Cobb et al., 1998).
Safety And Hazards
This compound should be handled under inert gas and protected from moisture . It should be kept out of reach of children and not be handled until all safety precautions have been read and understood . It should be kept away from heat, sparks, open flames, and hot surfaces . It should not be breathed in and contact with eyes, skin, or clothing should be avoided . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
Propriétés
IUPAC Name |
2-[4-(1-bromo-2-methylpropyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO2/c1-8(2)12(14)11-6-4-10(5-7-11)9(3)13(15)16/h4-9,12H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYFDQVXABRDFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)C(C)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504488 | |
| Record name | 2-[4-(1-Bromo-2-methylpropyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid | |
CAS RN |
75625-98-8 | |
| Record name | 2-[4-(1-Bromo-2-methylpropyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



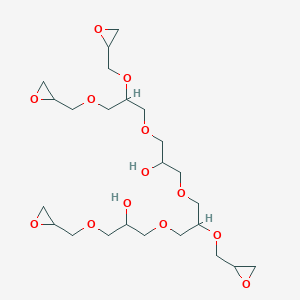
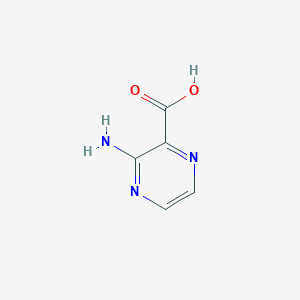
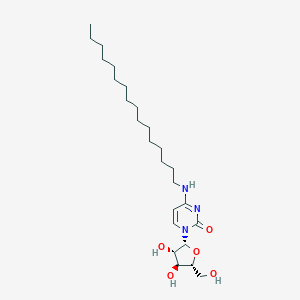
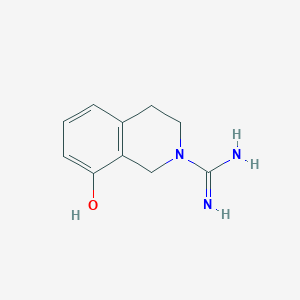
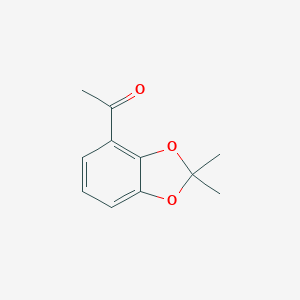
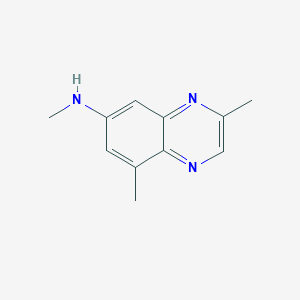
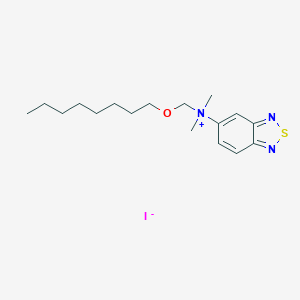
![7-Ethoxy-6-nitro-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B21759.png)
![(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione](/img/structure/B21761.png)
